molecular formula C7H15NO2 B118654 2-methyl-1,3-Dioxane-2-ethanamine CAS No. 218602-40-5

2-methyl-1,3-Dioxane-2-ethanamine

Cat. No.: B118654
CAS No.: 218602-40-5
M. Wt: 145.2 g/mol
InChI Key: XTNTZIOFZXYZAB-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxane-2-ethanamine is a chemical compound with the molecular formula C7H15NO2 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-dioxane-2-ethanamine can be synthesized through the reaction of 2-methyl-1,3-dioxane with ethylamine. The reaction typically involves the use of a catalyst such as a Brönsted or Lewis acid to facilitate the formation of the dioxane ring. Common catalysts include toluenesulfonic acid and zirconium tetrachloride .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-dioxane-2-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1,3-dioxane-2-ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1,3-dioxane-2-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include the formation of covalent bonds or non-covalent interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3-dioxane-2-ethanamine is unique due to the presence of both the dioxane ring and the ethanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(2-methyl-1,3-dioxan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(3-4-8)9-5-2-6-10-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNTZIOFZXYZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCCO1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455678
Record name 2-methyl-1,3-Dioxane-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218602-40-5
Record name 2-methyl-1,3-Dioxane-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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